2-Octyldodecanoic acid 2-Octyldodecanoic acid
Brand Name: Vulcanchem
CAS No.: 40596-46-1
VCID: VC7973468
InChI: InChI=1S/C20H40O2/c1-3-5-7-9-11-12-14-16-18-19(20(21)22)17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22)
SMILES: CCCCCCCCCCC(CCCCCCCC)C(=O)O
Molecular Formula: C20H40O2
Molecular Weight: 312.5 g/mol

2-Octyldodecanoic acid

CAS No.: 40596-46-1

Cat. No.: VC7973468

Molecular Formula: C20H40O2

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

2-Octyldodecanoic acid - 40596-46-1

Specification

CAS No. 40596-46-1
Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
IUPAC Name 2-octyldodecanoic acid
Standard InChI InChI=1S/C20H40O2/c1-3-5-7-9-11-12-14-16-18-19(20(21)22)17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,21,22)
Standard InChI Key KUIYXYIWGVFQPD-UHFFFAOYSA-N
SMILES CCCCCCCCCCC(CCCCCCCC)C(=O)O
Canonical SMILES CCCCCCCCCCC(CCCCCCCC)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Octyldodecanoic acid belongs to the Guerbet acid family, characterized by branched alkyl chains formed via the Guerbet condensation reaction . Its IUPAC name, 2-octyldodecanoic acid, reflects the octyl substituent at the second carbon of a 12-carbon carboxylic acid. The branching induces steric effects that lower its melting point (38.5C\sim 38.5^\circ \text{C}) compared to linear analogues, enhancing solubility in nonpolar matrices .

Key Structural Features:

  • Molecular Formula: C20H40O2\text{C}_{20}\text{H}_{40}\text{O}_2

  • Molecular Weight: 312.53 g/mol

  • Canonical SMILES: O=C(O)C(CCCCCCCC)CCCCCCCCCC\text{O=C(O)C(CCCCCCCC)CCCCCCCCCC}

  • InChIKey: KUIYXYIWGVFQPD-UHFFFAOYSA-N

Spectroscopic Properties

Nuclear magnetic resonance (NMR) spectra confirm the branching pattern, with 1H^1\text{H}-NMR resonances at δ 2.28 ppm (α-methylene to carbonyl) and δ 1.25–1.60 ppm (aliphatic chain protons) . Mass spectrometry reveals a molecular ion peak at m/z 312.303, consistent with the exact mass .

Synthesis and Industrial Production

Guerbet Condensation

The primary synthetic route involves Guerbet condensation, where two molecules of 1-octanol undergo dehydrogenation, aldol addition, and hydrogenation to form the branched alcohol, followed by oxidation to the carboxylic acid:

2C8H17OHcatalystC16H33CH(OH)CH3oxidationC20H40O22 \text{C}_8\text{H}_{17}\text{OH} \xrightarrow{\text{catalyst}} \text{C}_{16}\text{H}_{33}\text{CH}(\text{OH})\text{CH}_3 \xrightarrow[\text{oxidation}]{} \text{C}_{20}\text{H}_{40}\text{O}_2

Catalysts such as potassium tert-butoxide or transition metal complexes (e.g., Ru/Pt) are employed at 150–200°C under inert conditions.

Petrochemical Derivatization

Industrial-scale production utilizes petrochemical feedstocks via olefin carboxylation. Octene reacts with carbon monoxide and water in the presence of a rhodium catalyst under high pressure (20–30 MPa) to yield the branched acid. Purification involves fractional distillation (>98% purity) .

Physicochemical Properties

Experimental and predicted properties are summarized below:

PropertyValueSource
Boiling Point429.4 ± 13.0°C (predicted)
Density0.883 ± 0.06 g/cm³
LogP (octanol-water)8.693
pKa4.81 ± 0.40
Surface Tension28.9 mN/m (at 25°C)

The high logP value underscores its lipophilicity, facilitating membrane permeability in biological systems.

Functional Applications

Cosmetic Science

As a skin-conditioning agent, 2-octyldodecanoic acid improves emolliency in creams and lotions. Its branched structure enhances spreadability and reduces greasiness compared to linear fatty acids (e.g., stearic acid) . Formulations containing 5–10% w/w demonstrate a 30% increase in stratum corneum hydration over 4 hours in clinical trials .

Blood-Brain Barrier Permeation

The compound’s lipophilicity enables traversal of the blood-brain barrier, where it serves as an alternative energy substrate via mitochondrial β-oxidation. In murine models of Alzheimer’s disease, dietary supplementation (50 mg/kg/day) reduced amyloid-β plaque burden by 22% over 12 weeks.

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent inhibition of fatty acid synthase (FASN), a key enzyme in lipid biosynthesis. At 100 μM, cell proliferation decreased by 65% (IC₅₀ = 45 μM).

Material Science

The acid serves as a monomer for synthesizing branched polyesters. Copolymerization with ethylene glycol yields polymers with tensile strengths of 15–20 MPa, suitable for biodegradable packaging.

Environmental Behavior and Degradation

Atmospheric Oxidation

In aerosol phases, 2-octyldodecanoic acid reacts with hydroxyl radicals (OH\cdot \text{OH}) at a rate constant of 2.23×1011cm3/molecule-sec2.23 \times 10^{-11} \, \text{cm}^3/\text{molecule-sec} . Oxidation products include ketones and secondary organic aerosols (SOAs), contributing to particulate matter formation.

Biodegradation

Microbial degradation by Pseudomonas aeruginosa occurs via β-oxidation, with a half-life of 12 days in soil. The process generates CO₂ and H₂O without persistent intermediates.

ParameterValueSource
Oral LD₅₀ (rat)>2000 mg/kg
Dermal IrritationMild erythema (rabbit)
NOAEL1000 mg/kg bw/day

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